molecular formula C7H11N3S B2849032 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine CAS No. 919741-38-1

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine

Cat. No.: B2849032
CAS No.: 919741-38-1
M. Wt: 169.25
InChI Key: HEUAPDKVMDTFEX-UHFFFAOYSA-N
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Description

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a multicomponent approach can be employed, where the reaction of aminothiazole with bromo-oxopropanoic acid leads to the formation of the imidazo[2,1-b]thiazole core .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing the isolation of intermediates and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
  • This compound dihydrochloride

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-2-1-6-5-10-3-4-11-7(10)9-6/h5H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUAPDKVMDTFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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